![molecular formula C21H29BrOS2 B13404752 5'-Bromo-3,3'-dihexyl[2,2'-bithiophene]-5-carboxaldehyde](/img/structure/B13404752.png)
5'-Bromo-3,3'-dihexyl[2,2'-bithiophene]-5-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Bromo-3,3’-dihexyl[2,2’-bithiophene]-5-carboxaldehyde is an organic compound that belongs to the class of bithiophenes. Bithiophenes are known for their conjugated systems, which make them useful in various applications, particularly in organic electronics. This compound is characterized by the presence of a bromo group, two hexyl chains, and a carboxaldehyde group attached to the bithiophene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-3,3’-dihexyl[2,2’-bithiophene]-5-carboxaldehyde typically involves the bromination of 3,3’-dihexyl[2,2’-bithiophene] followed by formylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The formylation step can be carried out using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-3,3’-dihexyl[2,2’-bithiophene]-5-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium azide (NaN3) in DMF.
Major Products Formed
Oxidation: 5’-Bromo-3,3’-dihexyl[2,2’-bithiophene]-5-carboxylic acid.
Reduction: 5’-Bromo-3,3’-dihexyl[2,2’-bithiophene]-5-methanol.
Substitution: Various substituted bithiophenes depending on the nucleophile used.
Scientific Research Applications
5’-Bromo-3,3’-dihexyl[2,2’-bithiophene]-5-carboxaldehyde has several applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of conjugated polymers and small molecules for organic photovoltaic cells and organic light-emitting diodes (OLEDs).
Photocatalysis: The compound can be used in the synthesis of photocatalysts for environmental remediation and solar energy conversion.
Material Science: It is employed in the development of new materials with specific electronic properties for use in sensors and transistors.
Mechanism of Action
The mechanism of action of 5’-Bromo-3,3’-dihexyl[2,2’-bithiophene]-5-carboxaldehyde in its applications is primarily based on its electronic properties. The conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The bromo and aldehyde groups can participate in further functionalization, enabling the tuning of the compound’s properties for specific applications.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-3-hexylthiophene: Another bithiophene derivative with similar electronic properties but different functional groups.
5,5’-Dibromo-3,3’-dihexyl-2,2’-bithiophene: Similar structure but lacks the aldehyde group, making it less versatile for certain applications.
Uniqueness
5’-Bromo-3,3’-dihexyl[2,2’-bithiophene]-5-carboxaldehyde is unique due to the presence of both bromo and aldehyde groups, which allow for a wide range of chemical modifications. This versatility makes it a valuable compound for the development of new materials with tailored properties.
Properties
Molecular Formula |
C21H29BrOS2 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
5-(5-bromo-3-hexylthiophen-2-yl)-4-hexylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C21H29BrOS2/c1-3-5-7-9-11-16-13-18(15-23)24-20(16)21-17(14-19(22)25-21)12-10-8-6-4-2/h13-15H,3-12H2,1-2H3 |
InChI Key |
VGCWPZWSDZBJFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C=O)C2=C(C=C(S2)Br)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


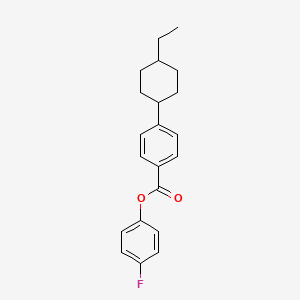
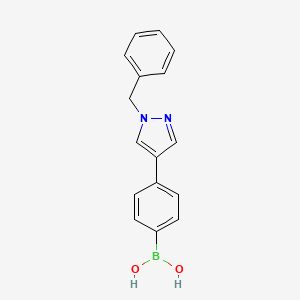
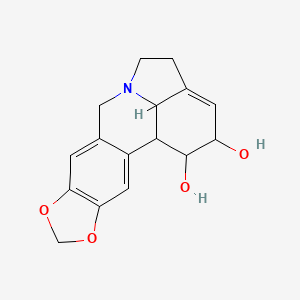
![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13404696.png)
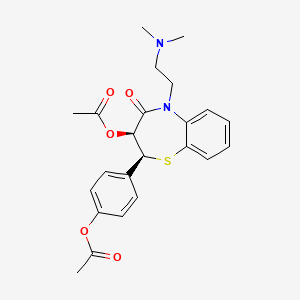
![N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;dichloromethane](/img/structure/B13404713.png)
![Acetamide, N-(4-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B13404717.png)

![(17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404729.png)

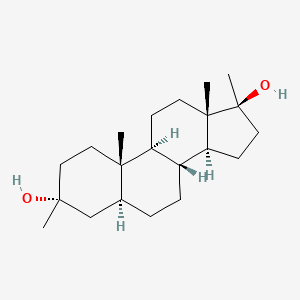

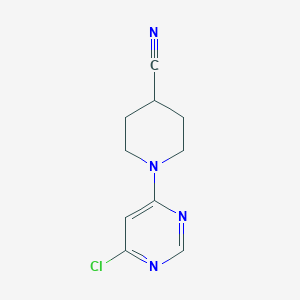
![1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B13404751.png)
